

N-Desmethyl Regorafenib-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Desmethyl Regorafenib-d3*

Cat. No.: *B12429808*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Desmethyl Regorafenib-d3**, a stable isotope-labeled internal standard crucial for the accurate quantification of the active metabolite of Regorafenib in complex biological matrices. This document outlines its suppliers, availability, and technical specifications, and provides a detailed experimental protocol for its use in pharmacokinetic studies.

Supplier and Availability of N-Desmethyl Regorafenib-d3

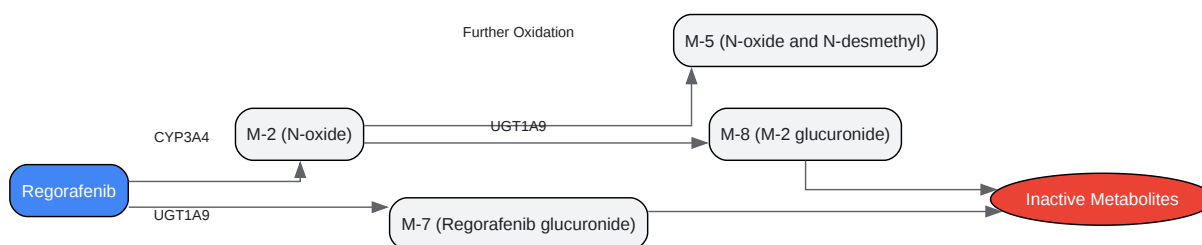
The procurement of high-quality, reliable stable isotope-labeled standards is paramount for accurate bioanalytical studies. Several specialized chemical suppliers offer **N-Desmethyl Regorafenib-d3**, primarily on a custom synthesis basis. Researchers should contact these vendors directly for the most current information on lead times and pricing.

Supplier	Product Name	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Availability	Unlabeled CAS Number
LGC Standards	N-Desmethyl Regorafenib-d3	TRC-D293272	$C_{20}H_{10}D_3C$ $IF_4N_4O_3$	471.81	Custom Synthesis	1343498-72-5[1]
Simson Pharma Limited	N-Desmethyl Regorafenib N-Oxide-D3	-	$C_{20}H_{10}D_3C$ $IF_4N_4O_4$	487.81	Custom Synthesis	NA
Pharmaffiliates	N-Desmethyl Regorafenib N-Oxide-d3	PA STI 089608	$C_{20}H_{10}D_3C$ $IF_4N_4O_4$	487.81	Enquire for availability	835621-12-0 (Unlabeled)[2]
MedchemExpress	Regorafenib N-oxide and N-desmethyl (M5)-d3	HY-108226S	$C_{20}H_{10}D_3C$ $IF_4N_4O_4$	487.81	Enquire for availability	NA
Cleanchem	N-Desmethyl Regorafenib N-Oxide-D3	CL-RGFB-34	$C_{20}H_{10}D_3C$ $IF_4N_4O_4$	487.8	Custom Synthesis	NA

Note: There appear to be variations in the naming and reported molecular formulas (with and without the N-Oxide). Researchers are strongly advised to confirm the exact chemical structure and specifications with the supplier to ensure it meets the requirements of their analytical method. The unlabeled N-Desmethyl Regorafenib has a CAS number of 1343498-72-5.[1][3]

Regorafenib Metabolism and the Role of N-Desmethyl Regorafenib

Regorafenib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[4][5] The two major circulating active metabolites are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[4][5] N-Desmethyl Regorafenib is a key component of the M-5 metabolite. Understanding this pathway is critical for interpreting pharmacokinetic data and evaluating the overall exposure to active drug moieties.



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Caption: Metabolic pathway of Regorafenib.

Experimental Protocol: Quantification of N-Desmethyl Regorafenib in Plasma using LC-MS/MS

The following is a representative protocol for the analysis of N-Desmethyl Regorafenib in a biological matrix, such as human plasma, using a stable isotope-labeled internal standard. This method is based on standard bioanalytical principles and should be fully validated according to regulatory guidelines (e.g., FDA, EMA).

1. Materials and Reagents

- N-Desmethyl Regorafenib analytical standard

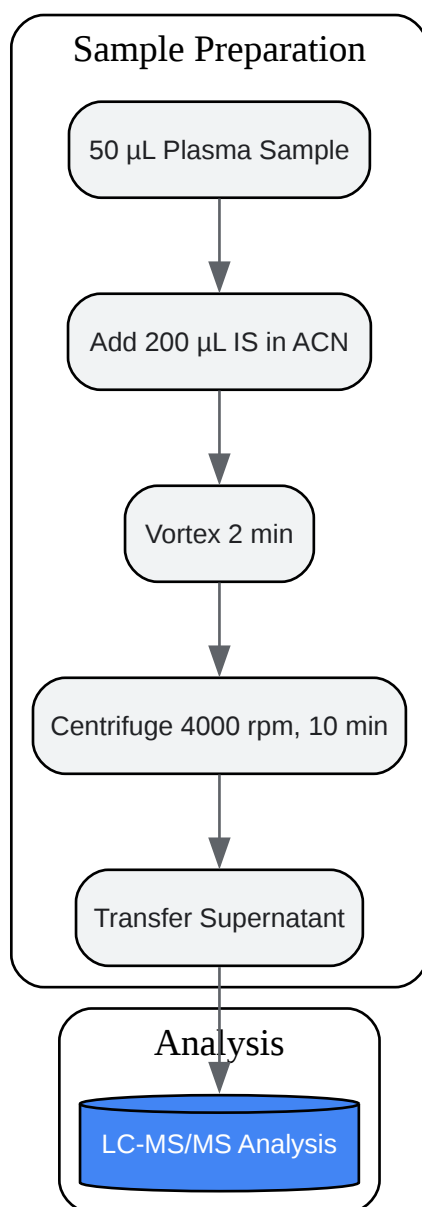
- **N-Desmethyl Regorafenib-d3** internal standard (IS)
- Control human plasma (K₂EDTA)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade

2. Preparation of Stock and Working Solutions

- **Stock Solutions (1 mg/mL):** Accurately weigh and dissolve N-Desmethyl Regorafenib and **N-Desmethyl Regorafenib-d3** in an appropriate solvent (e.g., DMSO or Methanol).
- **Working Solutions:** Serially dilute the stock solutions with a suitable solvent mixture (e.g., 50:50 ACN:Water) to prepare calibration standards and quality control (QC) spiking solutions.
- **Internal Standard Working Solution:** Prepare a working solution of **N-Desmethyl Regorafenib-d3** at a concentration that provides an optimal response in the mass spectrometer.

3. Sample Preparation (Protein Precipitation)

- Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.
- Add 200 µL of the internal standard working solution in acetonitrile to each well.
- Vortex the plate for 2 minutes to precipitate proteins.
- Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.



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Caption: Workflow for plasma sample preparation.

4. LC-MS/MS Conditions (Illustrative)

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to achieve separation from other plasma components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- MRM Transitions: Optimized transitions for N-Desmethyl Regorafenib and **N-Desmethyl Regorafenib-d3**.

5. Data Analysis

- Integrate the peak areas for the analyte and the internal standard.
- Calculate the peak area ratio (analyte/IS).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., $1/x^2$) linear regression.
- Determine the concentrations of the QC and unknown samples from the calibration curve.

The use of a stable isotope-labeled internal standard like **N-Desmethyl Regorafenib-d3** is the gold standard in quantitative bioanalysis.^{[6][7]} It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the pharmacokinetic data.^[8] Researchers should ensure that the chosen internal standard is of high isotopic purity to avoid any interference with the quantification of the unlabeled analyte.^[9]

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